1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea 1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC16549624
InChI: InChI=1S/C19H22BBrN2O3/c1-18(2)19(3,4)26-20(25-18)13-8-10-15(11-9-13)22-17(24)23-16-7-5-6-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24)
SMILES:
Molecular Formula: C19H22BBrN2O3
Molecular Weight: 417.1 g/mol

1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

CAS No.:

Cat. No.: VC16549624

Molecular Formula: C19H22BBrN2O3

Molecular Weight: 417.1 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea -

Specification

Molecular Formula C19H22BBrN2O3
Molecular Weight 417.1 g/mol
IUPAC Name 1-(3-bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Standard InChI InChI=1S/C19H22BBrN2O3/c1-18(2)19(3,4)26-20(25-18)13-8-10-15(11-9-13)22-17(24)23-16-7-5-6-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24)
Standard InChI Key CMOUOKQOLSRINJ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a urea core (–NH–CO–NH–) bridging two aromatic rings. The first aromatic system is a 3-bromophenyl group, while the second is a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group. The dioxaborolane moiety, a cyclic boronic ester, enhances the molecule’s stability and reactivity in cross-coupling reactions .

Table 1: Key Identifiers

PropertyValueSource
CAS Number874298-92-7
Molecular FormulaC₂₀H₂₁BrBN₂O₃
Molecular Weight435.12 g/mol
IUPAC NameN-(3-bromophenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

The bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence intermolecular interactions, while the dioxaborolane group enables participation in palladium-catalyzed reactions .

Synthesis and Manufacturing Considerations

Synthetic Pathways

While explicit details of this compound’s synthesis are scarce in publicly available literature, analogous urea-boronate esters are typically synthesized via sequential aryl isocyanate couplings and boronylation reactions . A plausible route involves:

  • Formation of the urea linkage: Reacting 3-bromophenyl isocyanate with 4-aminophenylboronic acid pinacol ester.

  • Purification: Column chromatography to isolate the product from unreacted intermediates .

Critical parameters include solvent choice (e.g., dichloromethane or tetrahydrofuran), temperature control (0–25°C), and catalytic agents. Yields depend on the steric hindrance imposed by the bromine substituent .

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
SolubilityLikely low in water; soluble in DMSO, DMF
StabilityStable under inert atmosphere
Hazard CodePrecautionary Measure
P280Wear protective gloves/eye protection/face protection
P305+P351IF IN EYES: Rinse cautiously with water for several minutes
P310Immediately call a poison center or physician

Handling requires argon or nitrogen atmospheres to prevent boronate oxidation .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Modifying the urea’s aryl groups alters target selectivity and potency. For example:

Table 4: Analog Comparison

CompoundKey ModificationMolecular WeightPotential Use
1-(3-Bromophenyl)-3-[4-dioxaborolanylphenyl]ureaBromine at meta position435.12 g/molKinase inhibition
3-Ethyl-1-[2-methyl-4-dioxaborolanylphenyl]ureaEthyl and methyl substituents304.19 g/molMaterial science
1-Cyclopropyl-3-[4-dioxaborolanylphenyl]ureaCyclopropyl group286.14 g/molAntibacterial agents

The 3-bromo substitution in the target compound likely enhances hydrophobic interactions in kinase binding pockets compared to smaller substituents .

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